Pyrvinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

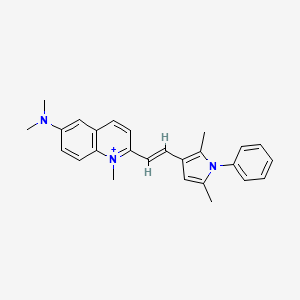

Pyrvinium is a quinolinium ion that is 1-methylquinolinium substituted by dimethylamino group at position 6 and a (E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl at position 2. It is a anthelminthic drug active against pinworms. The salts of pyrvinium can also be used as anticancer agents. It has a role as an antineoplastic agent and an anthelminthic drug.

Pyrvinium, also known as molevac or pyrcon, belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond. Pyrvinium is considered to be a practically insoluble (in water) and relatively neutral molecule.

Pyrvinium is an anthelmintic effective for pinworms. Several forms of pyrvinium have been prepared with variable counter anions, such as halides, tosylate, triflate and pamoate. Pyrvinum's anti-cancer properties are currently under investigation.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Pyrvinium, known for its anthelmintic properties, has shown considerable promise as an anti-cancer molecule. Its effectiveness against various human cancers, both in vitro and in vivo, stems from mechanisms like inhibition of mitochondrial function, the WNT pathway, and cancer stem cell renewal. Despite substantial evidence of its efficacy in treating human cancers, its repurposing for cancer treatment faces challenges (Schultz & Nevler, 2022).

Pyrvinium's novel activity in tumor therapy, demonstrated in cancer models including colon, breast, lung, prostate cancer, and some hematological malignancies, is attributed to mechanisms such as energy and autophagy depletion and inhibition of Akt and Wnt-β-catenin-dependent pathways. It also exhibits potent anti-cancer stem cell activity (Momtazi-Borojeni et al., 2018).

DNA Fluorescence and Binding Properties

Pyrvinium shows intriguing fluorescence emission and DNA binding properties. In dilute aqueous solutions, it induces bright yellow fluorescence in DNA, suggesting the minor groove of adenine-thymine DNA regions as a specific binding site. This property makes pyrvinium a useful tool in biological research, particularly in DNA studies (Stockert et al., 1991).

Mechanistic Investigation in Androgen Receptor Inhibition

Pyrvinium is identified as a small molecule inhibitor of the androgen receptor (AR) DNA-binding domain, with implications in treating castration-resistant prostate cancer. The specific interaction between pyrvinium and AR DNA-binding domain complex and its impact on AR transcriptional activity has been a focus of recent research (Pal et al., 2019).

Wnt Signaling Inhibition and Tissue Repair

The inhibition of Wnt signaling by pyrvinium has implications in tissue repair and post-myocardial infarction cardiac remodeling. Its effect on enhancing granulation tissue and promoting angiogenesis, as well as its impact on myocardial repair and regeneration, are areas of active investigation (Saraswati et al., 2010).

Role in Integrated Stress Response and Mitochondrial Function

Pyrvinium's effect on myeloid leukemia cells involves triggering an integrated stress response and modulating mitochondrial function. This mechanism underlines its anti-tumor activity and opens new avenues for research in cancer therapeutics (Fu et al., 2021).

Genotoxicity Studies

Studies on pyrvinium's genotoxicity, particularly in the context of its therapeutic use in the colon, have been conducted to understand its safety profile. This research is crucial for evaluating the drug's broader clinical applications (Goldberg, 1984).

Stem Cell Research

Pyrvinium has been identified as a potent Wnt inhibitor with significant implications in mesenchymal stem cell (MSC) research. It enhances MSC proliferation while inhibiting lineage commitment, thus potentially improving the clinical efficacy of MSC therapy (Saraswati et al., 2012).

Propiedades

Número CAS |

7187-62-4 |

|---|---|

Nombre del producto |

Pyrvinium |

Fórmula molecular |

C26H28N3+ |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |

InChI |

InChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1 |

Clave InChI |

QMHSXPLYMTVAMK-UHFFFAOYSA-N |

SMILES isomérico |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |

SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |

SMILES canónico |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |

Color/Form |

DEEP-RED CRYSTALLINE SOLID |

Otros números CAS |

7187-62-4 |

Números CAS relacionados |

3546-41-6 (pamoate[2:1]) 35648-29-4 (iodide) |

Vida útil |

STABLE TO HEAT, LIGHT & AIR /PAMOATE/ |

Sinónimos |

Molevac Pamoxan Povanyl Pyrcon pyrvinium pyrvinium iodide pyrvinium monohydroxide pyrvinium pamoate pyrvinium pamoate (2:1) Vankin Vanquin |

Origen del producto |

United States |

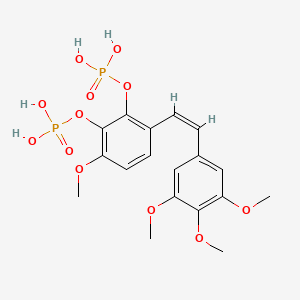

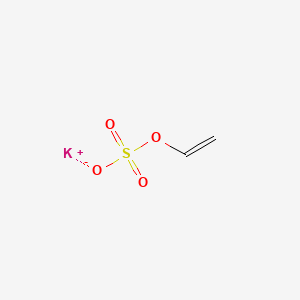

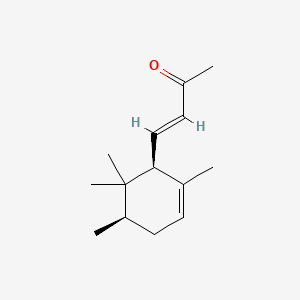

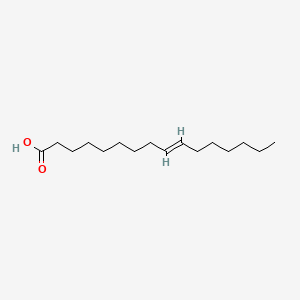

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

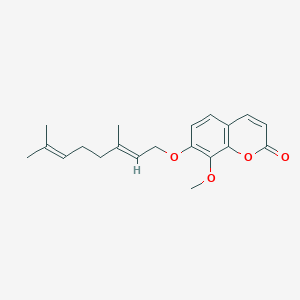

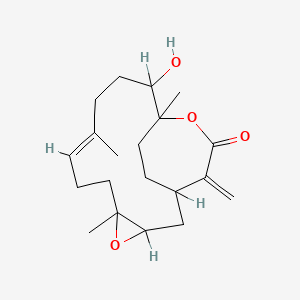

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)